molecular formula C13H18N2O3 B8416478 8-(2-Methoxypyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2-Methoxypyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B8416478
M. Wt: 250.29 g/mol
InChI Key: VAKJRDHBEGXBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Methoxypyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

8-(2-methoxypyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H18N2O3/c1-16-12-10-11(2-5-14-12)15-6-3-13(4-7-15)17-8-9-18-13/h2,5,10H,3-4,6-9H2,1H3

InChI Key

VAKJRDHBEGXBNU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)N2CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of palladium(II) acetate (62.5 mg, 279 μmol) and 2-(dicyclohexylphosphino) biphenyl (201 mg, 557 μmol) in dioxane (1.5 mL) was stirred under argon at room temperature for 10 minutes, then added to a solution of 4-chloro-2-methoxypyridine (500 mg, 3.48 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (499 mg, 446 μL, 3.48 mmol) and sodium tert-butoxide (502 mg, 5.22 mmol) in dioxane (1.5 mL), degassed and argon bubbled through the reaction during 5 minutes. The reaction mixture was heated in the microwave to 130° C. for 30 minutes. The reaction mixture was filtered through dicalite, water was added to the filtrate and the aqueous phase was extracted three times with ethyl acetate. The combined organic layers were dried over Na2SO4 and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, 70 g, 80% to 100% ethyl acetate in heptane). The title compound was obtained as brown oil (700 mg, 80%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
446 μL
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
62.5 mg
Type
catalyst
Reaction Step Two
Name
Yield
80%

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